kn-92 - 176708-42-2

kn-92

Catalog Number: EVT-253820
CAS Number: 176708-42-2
Molecular Formula: C24H25ClN2O3S
Molecular Weight: 457 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KN-92 is an inactive analog of the CaM kinase II inhibitor KN 93.

(2S)-((2-Benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid

Compound Description: This compound (2) is a potent and selective PPARγ agonist, exhibiting a pKi value of 8.94 and a pEC50 value of 9.47 for PPARγ. [] PPARγ agonists are a class of drugs known to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor involved in regulating glucose metabolism and lipid storage.

2(S)-((2-Benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-pyridin-4-yloxazol-4-yl)ethoxy]phenyl}propionic acid

Compound Description: This compound (16) is another potent and selective PPARγ agonist, displaying a pKi value of 8.85 and a pEC50 value of 8.74. [] This molecule exhibits improved aqueous solubility compared to compound 2, highlighting the impact of structural modifications on physicochemical properties.

2(S)-((2-Benzoylphenyl)amino)-3-(4-{2-[5-methyl-2-(4-methylpiperazin-1-yl)thiazol-4-yl]ethoxy}phenyl)propionic acid

Compound Description: This molecule (24), like the previous two, acts as a potent and selective PPARγ agonist. [] It possesses a pKi value of 8.66 and a pEC50 value of 8.89 for PPARγ. Importantly, it exhibits enhanced solubility in a pH 7.4 phosphate buffer and simulated gastric fluid in comparison to compound 2.

Source

KN-92 was developed as an analog of KN-93, which is another inhibitor of CaMKII. The compound is primarily sourced from chemical suppliers and research institutions engaged in pharmacological studies. Its synthesis and characterization have been documented in various scientific articles, highlighting its potential therapeutic applications.

Classification

KN-92 belongs to the class of small molecule inhibitors. It is specifically classified as a protein kinase inhibitor due to its action on CaMKII, which is a serine/threonine kinase. This compound is often utilized in biochemical and pharmacological research settings.

Synthesis Analysis

Methods

The synthesis of KN-92 involves several chemical reactions that can be executed through different methodologies. One common approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo various transformations.
  2. Reagents: Specific reagents are used to facilitate reactions such as alkylation or acylation, which are crucial for forming the final structure.
  3. Purification: After synthesis, the compound is purified using techniques like column chromatography to ensure high purity for biological assays.

Technical Details

The synthesis process may include microwave-assisted techniques that enhance reaction rates and yields. For instance, using microwave irradiation can significantly reduce the time required for reactions compared to conventional heating methods, thus improving efficiency and scalability in laboratory settings.

Molecular Structure Analysis

Structure

The molecular structure of KN-92 can be represented by its chemical formula C20H24N2O4C_{20}H_{24}N_{2}O_{4}. Its structure features a complex arrangement that allows it to interact effectively with the active site of CaMKII.

Data

  • Molecular Weight: Approximately 356.42 g/mol
  • Structural Features: The compound contains functional groups that are essential for its binding affinity to the target enzyme.
Chemical Reactions Analysis

Reactions

KN-92 primarily acts by inhibiting the phosphorylation activity of CaMKII, which is essential for various signaling pathways within cells. This inhibition can be assessed through biochemical assays that measure the phosphorylation state of specific substrates.

Technical Details

  1. Inhibition Assays: Various assays such as Western blotting or ELISA can be employed to quantify the effects of KN-92 on CaMKII activity.
  2. Concentration Dependence: The efficacy of KN-92 as an inhibitor can be evaluated by varying its concentration and observing the resultant changes in enzymatic activity.
Mechanism of Action

Process

KN-92 inhibits CaMKII by binding to its regulatory domain, preventing the activation of the kinase by calcium-bound calmodulin. This action disrupts downstream signaling pathways that are critical for cellular responses to calcium fluctuations.

Data

Studies have shown that KN-92 effectively reduces CaMKII-mediated phosphorylation of target proteins in vitro, demonstrating its potential utility in modulating calcium signaling in various biological contexts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: KN-92 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound's reactivity profile allows it to selectively inhibit CaMKII without significantly affecting other kinases, making it a valuable tool in research.
Applications

KN-92 has several scientific applications, particularly in:

  1. Cardiovascular Research: Investigating the role of calcium signaling in heart function and arrhythmias.
  2. Neuroscience: Studying synaptic plasticity and memory formation by modulating CaMKII activity.
  3. Pharmacology: Developing therapeutic strategies for diseases linked to dysregulated calcium signaling, such as Alzheimer's disease and heart failure.
Introduction to KN-92 in Pharmacological Research

Historical Development and Structural Analog Relationship to KN-93

The discovery trajectory of KN-92 is intrinsically linked to the development of CaMKII inhibitors derived from isoquinolinesulfonamide pharmacophores. In the early 1990s, Hidaka and colleagues sought improved derivatives of the prototypical calmodulin antagonist W7, leading to the synthesis of KN-62 and eventually KN-93 [5]. KN-93 (N-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) emerged as a potent, cell-permeable inhibitor competitive with calmodulin (CaM) binding to CaMKII (Kᵢ ≈ 370 nM) [4] [5]. During lead optimization and mechanistic validation, researchers synthesized KN-92 by replacing KN-93’s critical hydroxyethyl group with a chlorocinnamyl moiety, creating a structural analog with minimal topological alterations but profound functional consequences [4] [8].

Table 1: Structural and Functional Comparison of KN-92 and KN-93

PropertyKN-92KN-93
Chemical Name(E)-N-(2-(((3-(4-chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamideN-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Molecular Weight456.99 g/mol (free base)529.43 g/mol (hydrochloride salt)
Key Structural FeatureChlorocinnamyl group2-Hydroxyethyl group
CaMKII InhibitionInactive (IC₅₀ > 10 µM)Potent inhibitor (IC₅₀ ≈ 0.37 µM)
Primary Research UseNegative control for KN-93 studiesSelective CaMKII inhibitor
Solubility≥15.1 mg/mL in DMSO; ≥24.2 mg/mL in EtOH with warmingSoluble in aqueous buffers (phosphate salt)

The precise molecular excision of the hydroxyethyl group in KN-93 proved decisive: While KN-93 binds Ca²⁺/CaM with high affinity (KD ≈ 50 nM) as demonstrated by surface plasmon resonance and isothermal titration calorimetry [5], KN-92 lacks this interaction entirely. This structural distinction underpins KN-92’s inability to inhibit CaMKII activation, confirmed across numerous enzymatic assays [4] [6]. Interestingly, both compounds share lipophilic properties and cell membrane permeability, ensuring comparable cellular uptake and distribution kinetics—a critical attribute for valid negative controls [3] [9]. Despite its intended inactivity toward CaMKII, KN-92 exhibits intrinsic pharmacological actions on voltage-gated potassium channels (Kv1.2, Kv1.4, Kv1.5, Kv2.1, Kv3.2, and hERG) as confirmed through patch-clamp electrophysiology, revealing that "inactive" does not equate to biologically inert [1] [2].

Role as a Negative Control in Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Studies

However, the assumption that KN-92 is pharmacologically inert requires careful reconsideration. Studies reveal KN-92 exerts CaMKII-independent effects on ion channels: Both KN-93 and KN-92 reversibly inhibit L-type calcium channels (CaV1.2 and CaV1.3) in a dose- and time-dependent manner, independent of CaMKII inhibition, as demonstrated by their similar IC50 values and the inability of the structurally distinct CaMKII inhibitor AIP to replicate this effect [2]. This inhibition is rapidly reversible upon washout, suggesting direct channel interaction rather than signaling pathway modulation. Additionally, KN-92 blocks potassium channels (Kv1.2, Kv1.5, hERG) at concentrations ≥5 µM [1] [8]. These findings necessitate rigorous experimental design, including orthogonal controls such as genetic CaMKII knockdown/knockout or alternative inhibitors like AIP or autocamtide-2-related inhibitory peptide (AIP) [6] [9].

Table 2: Experimental Outcomes Using KN-92 as a Negative Control

Experimental ContextKN-93 EffectKN-92 EffectInterpretation
Cardiomyocyte function in CHF rats [3]Restored contraction/relaxation, [Ca²⁺]ᵢT, β-adrenergic reserveNo improvement in LV function; high plasma norepinephrineConfirms KN-93 benefits are CaMKII-dependent
Cardiac action potential parameters [1]Reduced maximum upstroke velocityNo effect on maximum upstroke velocityValidates electrophysiological effects as CaMKII-mediated
L-type Ca²⁺ channel currents [2]Reversible inhibitionSimilar reversible inhibitionReveals off-target effect independent of CaMKII inhibition
SR Ca²⁺ leak in CaMKIIδC mice [9]Reduced Ca²⁺ spark frequency and arrhythmogenic eventsNot tested (AIP used as alternative inhibitor)Highlights need for multiple control strategies
Hepatic stellate cell proliferation [8]Inhibited proliferation, reduced p53/p21No inhibition of proliferationConfirms KN-93 effects are CaMKII-dependent in non-cardiac cells

These insights have driven methodological refinements in kinase research. Contemporary studies now frequently combine KN-92 controls with CaMKII-selective inhibitors from different mechanistic classes (e.g., ATP-competitive versus CaM-disrupting) or genetic approaches to ensure conclusive interpretation. This multi-pronged strategy acknowledges that "inactive analogs" like KN-92 may have their own bioactivities while remaining invaluable for identifying KN-93-specific effects [6] [10].

Theoretical Frameworks for Inactive Analog Design in Kinase Inhibition Research

KN-92 epitomizes the rational design principles underpinning inactive control compounds in kinase pharmacology. Its development followed the "minimal perturbation approach," strategically altering a single functional group critical for target engagement while preserving overall physicochemical properties. Theoretical frameworks guiding such designs incorporate three core tenets:

  • Steric Occlusion of Binding Sites: KN-93's hydroxyethyl group participates in hydrogen bonding with Ca²⁺/CaM. Its replacement with the bulky, hydrophobic chlorocinnamyl group in KN-92 creates steric hindrance that disrupts these interactions without significantly altering molecular weight (ΔMW < 4%) or logP [4] [5]. This preserves cell permeability and bioavailability while abolishing target engagement—confirmed by SPR studies showing no binding between KN-92 and Ca²⁺/CaM [5]. Computational modeling reveals KN-92 cannot adopt the bound conformation of KN-93 within the hydrophobic pockets of CaM, validating the design strategy [5].

  • Preservation of Off-Target Potential: An ideal negative control should replicate the off-target profile of the active compound. KN-92 successfully maintains KN-93's interactions with ion channels, evidenced by their comparable inhibition of L-type Ca²⁺ channels and Kv channels [1] [2] [8]. This characteristic, while complicating data interpretation, provides an unexpected advantage: It enables researchers to disentangle kinase-specific effects from shared off-target actions when comparing KN-93 and KN-92 outcomes. For instance, in cardiac arrhythmia models, differential effects on early afterdepolarizations (EADs) indicate CaMKII dependence, while similar suppression of delayed afterdepolarizations (DADs) suggests ion channel-mediated effects [9].

  • Bioisosteric Inactivation: The hydroxyethyl → chlorocinnamyl substitution represents a non-bioisosteric modification designed to disrupt functionality rather than mimic it. This contrasts with true bioisosteres (e.g., carboxylate ↔ tetrazole) aimed at preserving activity. KN-92’s design illustrates how strategic non-conservative substitutions at critical pharmacophore points achieve inactivation while conserving solubility, stability, and cellular uptake properties. This principle has influenced subsequent control compound designs for kinases beyond CaMKII, including PKC and PKA inhibitors [6].

KN-92’s success has informed the development of next-generation CaMKII inhibitors with distinct mechanisms, including: 1) ATP-competitive inhibitors (e.g., IP3 receptor inhibitor); 2) Substrate-competitive peptides (e.g., AIP); and 3) Allosteric inhibitors disrupting holoenzyme assembly [6] [10]. Each class requires tailored control compounds, but KN-92 remains paradigmatic for CaM-disrupting inhibitors. Furthermore, it highlights a critical caveat: No pharmacologic tool is perfectly specific. KN-92’s ion channel effects underscore the necessity of complementary approaches (e.g., genetic knockout, RNAi) to conclusively establish CaMKII’s role in biological processes [6] [9] [10].

Properties

CAS Number

176708-42-2

Product Name

kn-92

IUPAC Name

N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-4-methoxybenzenesulfonamide

Molecular Formula

C24H25ClN2O3S

Molecular Weight

457 g/mol

InChI

InChI=1S/C24H25ClN2O3S/c1-27(17-5-6-19-9-11-21(25)12-10-19)18-20-7-3-4-8-24(20)26-31(28,29)23-15-13-22(30-2)14-16-23/h3-16,26H,17-18H2,1-2H3/b6-5+

InChI Key

RUAOVVIUGUOYHA-AATRIKPKSA-N

SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC

Solubility

Soluble in DMSO

Synonyms

(2-(N-(4-Methoxybenzenesulfonyl))amino-N-(4-chlorocinnamyl)-N-methylbenzylamine, phosphate)
KN 92
KN-92

Canonical SMILES

CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.